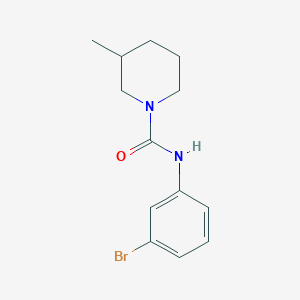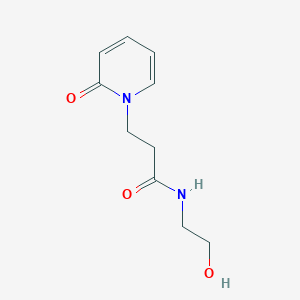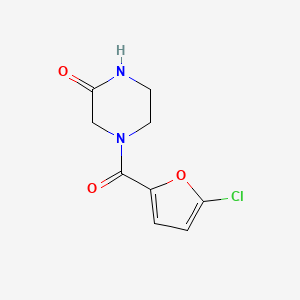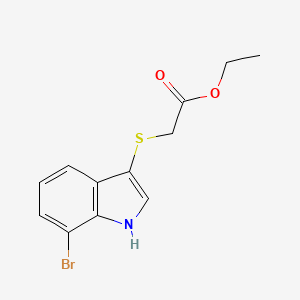![molecular formula C15H12O5 B14914036 2-hydroxy-3-[(2E)-3-(3-hydroxyphenyl)prop-2-enoyl]-6-methyl-4H-pyran-4-one](/img/structure/B14914036.png)
2-hydroxy-3-[(2E)-3-(3-hydroxyphenyl)prop-2-enoyl]-6-methyl-4H-pyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-3-[(2E)-3-(3-hydroxyphenyl)prop-2-enoyl]-6-methyl-4H-pyran-4-one is a complex organic compound with a unique structure that includes a pyran ring, hydroxyphenyl group, and a propenoyl group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-3-[(2E)-3-(3-hydroxyphenyl)prop-2-enoyl]-6-methyl-4H-pyran-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-hydroxybenzaldehyde with 6-methyl-4H-pyran-4-one in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-hydroxy-3-[(2E)-3-(3-hydroxyphenyl)prop-2-enoyl]-6-methyl-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
2-hydroxy-3-[(2E)-3-(3-hydroxyphenyl)prop-2-enoyl]-6-methyl-4H-pyran-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-hydroxy-3-[(2E)-3-(3-hydroxyphenyl)prop-2-enoyl]-6-methyl-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with reactive oxygen species (ROS), potentially neutralizing them and exhibiting antioxidant activity. Additionally, the compound may modulate signaling pathways involved in inflammation, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
2-hydroxy-3-(4-hydroxyphenyl)prop-2-enoic acid: A compound with a similar hydroxyphenyl group but different overall structure.
Flavonoids: A class of compounds with similar phenolic structures and biological activities.
Propiedades
Fórmula molecular |
C15H12O5 |
|---|---|
Peso molecular |
272.25 g/mol |
Nombre IUPAC |
4-hydroxy-3-[(E)-3-(3-hydroxyphenyl)prop-2-enoyl]-6-methylpyran-2-one |
InChI |
InChI=1S/C15H12O5/c1-9-7-13(18)14(15(19)20-9)12(17)6-5-10-3-2-4-11(16)8-10/h2-8,16,18H,1H3/b6-5+ |
Clave InChI |
VFQYDUYTWWFDJK-AATRIKPKSA-N |
SMILES isomérico |
CC1=CC(=C(C(=O)O1)C(=O)/C=C/C2=CC(=CC=C2)O)O |
SMILES canónico |
CC1=CC(=C(C(=O)O1)C(=O)C=CC2=CC(=CC=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![((1S,2S,5R)-3-Methyl-3-azabicyclo[3.1.0]hexan-2-yl)methanol](/img/structure/B14913957.png)


![Methyl 2'-(diphenylphosphanyl)-2-(triethylsilyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B14913971.png)
![4-(5-Fluorobenzo[d]oxazol-2-yl)aniline](/img/structure/B14913976.png)
![(2Z)-3-methyl-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B14913978.png)



methanone](/img/structure/B14913997.png)



